molecular formula C13H16O B13682067 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13682067
M. Wt: 188.26 g/mol
InChI Key: SSNLWOULCARSPO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific reaction conditions include:

    Condensation Reaction: Acetylacetone and phenol are reacted under acidic or basic conditions to form phenol acetone.

    Oxidation Reaction: The phenol acetone is then oxidized to form 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1,4-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O/c1-9-7-8-10(2)13-11(9)5-3-4-6-12(13)14/h7-8H,3-6H2,1-2H3

InChI Key

SSNLWOULCARSPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC(=O)C2=C(C=C1)C

Origin of Product

United States

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